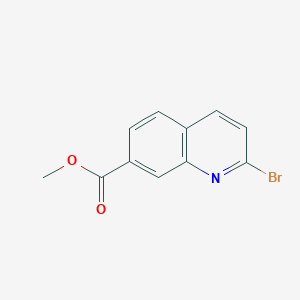
Methyl 2-bromoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromoquinoline-7-carboxylate is an organic compound with the molecular formula C11H8BrNO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 2-methylquinoline using bromine in the presence of a catalyst, followed by the esterification of the resulting 2-bromoquinoline with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromoquinoline-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
Methyl 2-bromoquinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, leading to therapeutic effects. The quinoline ring system allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . The bromine atom enhances its reactivity, allowing it to form covalent bonds with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromoquinoline-6-carboxylate: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents, used in similar applications but with distinct chemical properties.
Uniqueness
Methyl 2-bromoquinoline-7-carboxylate is unique due to the specific positioning of the bromine and ester groups, which confer distinct reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
methyl 2-bromoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3 |
Clé InChI |
QECWULNPJKPHOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
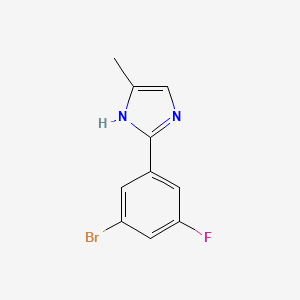
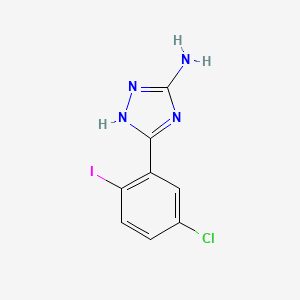
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
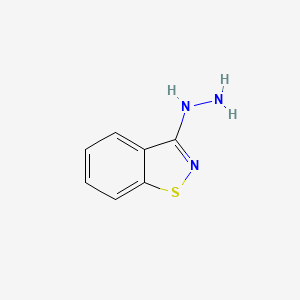
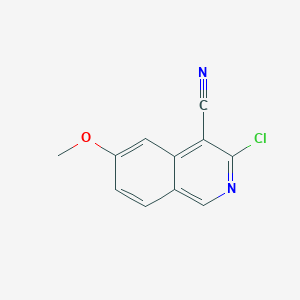
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
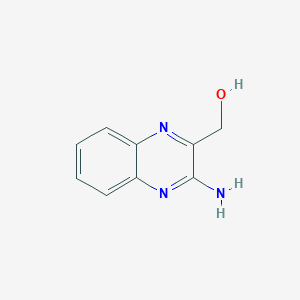
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
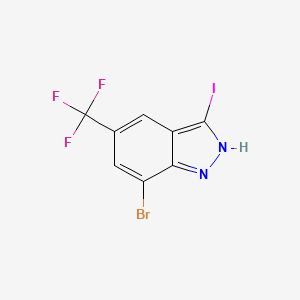
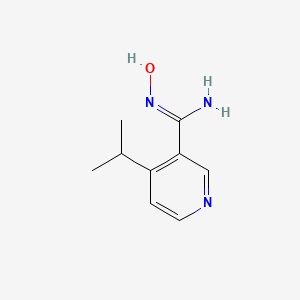
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
